(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Description
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a chiral amino acid derivative with the following key features:
- Chemical Formula: C₁₄H₁₈FNO₅
- Molecular Weight: 299.29 g/mol
- CAS Number: 1391461-74-7
- Structure: The compound contains a Boc (tert-butoxycarbonyl)-protected amino group at the C3 position, a 4-fluorophenyl substituent, a hydroxyl group at C2, and a carboxylic acid terminus. The (2R,3R) stereochemistry is critical for its biological and synthetic relevance.
The compound is commercially available as a pharmaceutical intermediate, indicating its utility in drug discovery .
Properties
IUPAC Name |
(2R,3R)-3-(4-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOBBUWJBOPQEM-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)F)[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654588 | |
| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217696-35-9 | |
| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid, commonly referred to as Boc-β-Ala(2R-OH,3R-Ph(4-F))-OH, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological profile, including its pharmacological properties, toxicity, and relevant case studies.
- Molecular Formula : C15H18FNO5
- Molecular Weight : 349.30 g/mol
- CAS Number : 1217733-31-7
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
- Inhibition of Enzymatic Activity :
- Cellular Uptake and Transport :
- Toxicity Profile :
Case Study 1: Antitumor Activity
In a study assessing the antitumor potential of related compounds, (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that derivatives of this compound showed promising cytotoxicity against specific cancer types, suggesting a potential for development as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings suggested that these compounds could reduce oxidative stress and improve neuronal survival in vitro.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Variants
Functional Group Variations
Hydroxyl Group vs. Methyl Ester :
Physical and Spectral Data
- Optical Rotation: (2R,3R)-10a (): [α]²⁰_D = −14.2° (MeOH) . (2R,3S)-10c (): [α]²⁰_D = −19.1° .
Spectroscopy :
Research Findings and Implications
Stereochemical Impact : The (2R,3R) configuration is likely optimized for biological activity, as its (2S,3S) isomer is discontinued .
Fluorine vs. Trifluoromethyl : The 4-fluorophenyl group balances electronegativity and steric bulk, while CF₃ variants () may enhance metabolic stability .
Hydroxyl Group Utility : The C2 hydroxyl group in the target compound facilitates hydrogen bonding, a feature leveraged in proteasome inhibitors (e.g., KZR-616 in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
